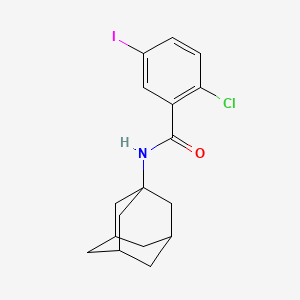

N-1-adamantyl-2-chloro-5-iodobenzamide

Description

Properties

IUPAC Name |

N-(1-adamantyl)-2-chloro-5-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClINO/c18-15-2-1-13(19)6-14(15)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSKBWDGBQPGAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=CC(=C4)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1 Adamantyl 2 Chloro 5 Iodobenzamide

Retrosynthetic Analysis of N-1-Adamantyl-2-chloro-5-iodobenzamide

A retrosynthetic analysis of this compound logically deconstructs the target molecule to identify its primary precursors. The most apparent disconnection is at the amide bond (C-N bond), a common and reliable bond-forming transformation. This disconnection yields two key synthons: an acyl cation equivalent derived from 2-chloro-5-iodobenzoic acid and an amino nucleophile, 1-adamantylamine.

This approach simplifies the synthetic challenge into two smaller, manageable objectives: the synthesis of the substituted benzoic acid and the synthesis of the bulky, cage-like primary amine. The final step is the strategic formation of the amide bond between these two fragments.

Precursor Synthesis Strategies

The successful synthesis of the target benzamide (B126) is contingent on the efficient preparation of its precursors. Various established methods exist for the synthesis of both 2-chloro-5-iodobenzoic acid and 1-adamantylamine.

The synthesis of 2-chloro-5-iodobenzoic acid can be achieved through several routes, often starting from more readily available materials.

One common method begins with 2-chlorobenzoic acid. This starting material undergoes a three-step sequence involving nitration, reduction, and a diazotization-iodination reaction. patsnap.com

Nitration: 2-chlorobenzoic acid is treated with nitric acid in the presence of concentrated sulfuric acid to introduce a nitro group, yielding 2-chloro-5-nitrobenzoic acid with high purity (98.5%) and yield (95.8%). patsnap.com

Reduction: The nitro group is then reduced to an amine. A common method uses iron powder and ammonium (B1175870) chloride in an ethanol/water mixture, converting 2-chloro-5-nitrobenzoic acid to 2-chloro-5-aminobenzoic acid in excellent yield (95.1%). patsnap.com

Diazotization and Iodination: The resulting 2-chloro-5-aminobenzoic acid undergoes a Sandmeyer-type reaction. The amine is treated with sodium nitrite (B80452) in an acidic solution (like sulfuric acid) to form a diazonium salt. patsnap.comchemicalbook.com This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group to install the iodine atom, affording the final 2-chloro-5-iodobenzoic acid. patsnap.comchemicalbook.com This final step can achieve yields as high as 93.7%. patsnap.com

An alternative route starts from methyl anthranilate, which is first iodinated and then subjected to a Sandmeyer reaction to replace the amino group with a chloro substituent, followed by hydrolysis of the ester to yield the carboxylic acid. patsnap.comgoogle.com

| Step | Starting Material | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1. Nitration | o-Chlorobenzoic acid | Nitric acid, Sulfuric acid | 2-Chloro-5-nitrobenzoic acid | 95.8% |

| 2. Reduction | 2-Chloro-5-nitrobenzoic acid | Iron powder, Ammonium chloride, Ethanol/Water | 2-Chloro-5-aminobenzoic acid | 95.1% |

| 3. Diazotization/Iodination | 2-Chloro-5-aminobenzoic acid | Sodium nitrite, Sulfuric acid, Potassium iodide | 2-Chloro-5-iodobenzoic acid | 93.7% |

1-Adamantylamine, also known as amantadine, is a rigid, three-dimensional amine that serves as the nucleophilic component in the final amide bond formation. sigmaaldrich.com Its synthesis is well-established, often starting from adamantane (B196018) itself or its derivatives. While various methods exist, including those starting from adamantane carbonyl chloride or involving the Ritter reaction, a common laboratory and industrial approach involves the direct amination of 1-bromoadamantane. mdpi.comnih.gov More recent and efficient single-step methods have also been developed, such as the reaction of 1-(1-adamantylethyl)amine with chloroform (B151607) and potassium tert-butoxide, which can produce related adamantane isocyanides in high yield. mdpi.com

Amide Bond Formation Approaches for Benzamide Core Construction

The final and crucial step in the synthesis is the coupling of the 2-chloro-5-iodobenzoic acid with the sterically demanding 1-adamantylamine. The significant steric hindrance of the adamantyl group can make this transformation challenging, often requiring robust and efficient coupling methodologies. chimia.ch

A widely used method for amide bond formation involves the use of carbodiimide (B86325) coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com

The general mechanism proceeds as follows:

Activation: The carboxylic acid (2-chloro-5-iodobenzoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is a better leaving group than the hydroxyl group of the original acid.

Nucleophilic Attack: The amine (1-adamantylamine) then attacks the carbonyl carbon of the activated intermediate.

Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired amide (this compound) and a urea (B33335) byproduct, N,N'-dicyclohexylurea (DCU). nih.gov

DMAP is often added to accelerate the reaction, especially for sterically hindered substrates. ajchem-a.com While effective, a major drawback of using DCC is the formation of the DCU byproduct, which is often difficult to remove from the final product via chromatography. nih.gov Water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used as an alternative to simplify purification. chemistrysteps.comcbijournal.com

| Coupling System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| DCC/DMAP | CH₂Cl₂, Room Temperature | Effective for many substrates, readily available. nih.gov | Insoluble urea byproduct complicates purification. nih.gov |

| EDC/HOBt | DMF or CH₂Cl₂, Room Temperature | Water-soluble urea byproduct is easily removed by aqueous workup. cbijournal.com Reduces side reactions. | More expensive than DCC; HOBt can be explosive. cbijournal.com |

Given the steric hindrance of 1-adamantylamine, classical methods may result in low yields or require harsh conditions. chimia.ch Advanced amidation protocols have been developed to overcome such challenges. These methods often involve more potent activating agents or alternative reaction pathways.

One strategy is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-5-iodobenzoyl chloride can then react with 1-adamantylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Other advanced protocols employ phosphonium- or uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are known for their high efficiency in coupling sterically hindered amino acids and amines, often providing higher yields and cleaner reactions than traditional carbodiimides. researchgate.netrsc.org Protocols involving the in situ formation of acyl fluorides have also proven effective for coupling sterically demanding substrates where other standard methods have failed. researchgate.netrsc.org

Halogenation Strategies (Chlorination and Iodination) at Specific Aromatic Positions

The precise placement of halogen atoms on the aromatic ring of this compound is critical to its chemical identity. The existing 2-chloro and 5-iodo substitution pattern serves as a foundation for further synthetic manipulations, which can be achieved through directed halogenation or halogen exchange reactions.

Directed Halogenation Techniques

Directed ortho-metalation (DoM) is a powerful strategy for introducing substituents at specific positions on an aromatic ring by using a directing group to guide a metalating agent (typically an organolithium reagent) to a nearby position. The N-adamantylamido group can act as a potent directing group. Through complexation with the lithium atom, it directs deprotonation to the adjacent C-6 position of the benzamide ring. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic halogen source can introduce a new halogen atom.

For instance, were the C-6 position unsubstituted, treating the this compound with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would generate an intermediate organolithium species. This intermediate could then be treated with a chlorinating agent such as N-chlorosuccinimide (NCS) or an iodinating agent like molecular iodine (I₂) or 1,2-diiodoethane (B146647) to install a chlorine or iodine atom at the C-6 position, respectively. The efficiency of such reactions depends heavily on reaction conditions, including the choice of solvent, temperature, and the specific base used.

Halogen Exchange Reactions

Halogen exchange reactions provide a pathway to substitute one halogen for another on the aromatic ring, a process that can be particularly useful for synthesizing analogues or radiolabeled compounds. The Finkelstein reaction, traditionally used for alkyl halides, has analogues in aromatic systems, often requiring a copper or palladium catalyst.

For this compound, the carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine at the C-5 position the more likely site for exchange. For example, a copper(I)-catalyzed reaction with a chloride source like cuprous chloride (CuCl) could potentially replace the iodine with chlorine, yielding the 2,5-dichlorobenzamide (B1294676) derivative. Conversely, transforming the chloro-substituted position into another halogen is more challenging and would likely require more forcing conditions or different catalytic systems, such as those involving palladium complexes.

Functional Group Interconversions and Derivatizations

Beyond halogenation, the functional groups of this compound can be transformed to create a diverse range of derivatives. The aryl iodide at C-5 is a particularly versatile handle for transition metal-catalyzed cross-coupling reactions.

Common transformations include:

Suzuki Coupling: Reacting the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base can form a new carbon-carbon bond. This allows for the introduction of alkyl, alkenyl, or aryl groups at the C-5 position.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the aryl iodide with a terminal alkyne, introducing an alkynyl substituent at C-5.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine, leading to the synthesis of various 5-amino derivatives.

Amide Reduction: The amide functional group itself can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would transform the benzamide into the corresponding benzylamine (B48309) derivative.

The following table summarizes potential derivatization reactions starting from this compound.

| Reaction Type | Reagents | Product Moiety at C-5 |

| Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | Aryl/Alkyl (R) |

| Sonogashira Coupling | R-C≡CH, Pd/Cu Catalyst, Base | Alkynyl (R-C≡C-) |

| Buchwald-Hartwig | R₂NH, Pd Catalyst, Base | Amino (R₂N-) |

| Stille Coupling | R-Sn(Bu)₃, Pd Catalyst | Aryl/Alkyl/Vinyl (R) |

| Heck Coupling | Alkene, Pd Catalyst, Base | Alkenyl |

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues is a cornerstone of medicinal chemistry and materials science, allowing for the systematic exploration of structure-activity relationships.

Structural Modifications of the Adamantyl Moiety

The bulky, lipophilic adamantyl group is a key feature of the molecule. Modifying this moiety can significantly alter the compound's properties. Synthesis of these analogues typically involves starting with a modified adamantylamine and coupling it with the appropriate benzoyl chloride (in this case, 2-chloro-5-iodobenzoyl chloride).

Key modifications could include:

Introducing Substituents: Adamantane can be functionalized at its bridgehead (tertiary) or secondary positions. For example, 3-hydroxy-1-adamantylamine or 3-methyl-1-adamantylamine could be used to introduce polar or additional lipophilic groups.

Altering Cage Size and Structure: Replacing the adamantyl group with other cage-like structures, such as diamantane or other polycyclic hydrocarbons, could be explored to probe the spatial requirements of its biological target or material application.

Homoadamantane: Using homoadamantylamine would expand the carbon cage, increasing the distance between the amide nitrogen and the bulk of the lipophilic group.

The following table outlines potential starting materials for synthesizing analogues with a modified adamantyl cage.

| Adamantylamine Derivative | Resulting Analogue Moiety | Potential Property Change |

| 3-Hydroxy-1-adamantylamine | N-(3-hydroxy-1-adamantyl) | Increased polarity, potential for hydrogen bonding |

| 3-Methyl-1-adamantylamine | N-(3-methyl-1-adamantyl) | Increased lipophilicity |

| 2-Adamantylamine | N-(2-adamantyl) | Altered geometry (secondary vs. tertiary amine) |

| Memantine (1-amino-3,5-dimethyladamantane) | N-(3,5-dimethyl-1-adamantyl) | Increased lipophilicity and altered steric profile |

Substituent Variations on the Benzamide Ring

Systematic modifications of the benzamide ring in adamantyl amide structures are a key strategy to explore structure-activity relationships (SAR). Research on related adamantyl carboxamides and other N-substituted benzamides provides a strong basis for predicting the outcomes of similar variations on the this compound template.

The synthesis of N-substituted benzamide derivatives generally involves the coupling of a substituted benzoic acid with an appropriate amine. nih.gov For this compound, this would typically involve the reaction of 2-chloro-5-iodobenzoic acid with 1-adamantylamine. Variations on the benzamide ring can be achieved by starting with differently substituted benzoic acids.

Key variations can include:

Modification of the Halogen Substituents: The chloro and iodo groups on the benzamide ring are significant for their electronic and steric properties. Replacing the iodine at the 5-position with other halogens (e.g., bromine, fluorine) or with pseudo-halogens (e.g., cyano, nitro) can fine-tune the electronic nature of the ring. For instance, a fluorine atom ortho to a benzamide's NH group can improve membrane permeability through electrostatic interactions. researchgate.net The synthesis of analogs with such modifications would start from the corresponding 2-chloro-5-substituted benzoic acids.

Introduction of Other Functional Groups: The introduction of groups such as methyl, methoxy, or trifluoromethyl at various positions on the benzamide ring can alter lipophilicity and metabolic stability. For example, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, the replacement of a pyridine (B92270) C-region with a substituted phenyl C-region led to improved antagonism for the hTRPV1 receptor. cambridgemedchemconsulting.com This highlights the impact of even subtle changes to the aromatic ring system.

Positional Isomerism: Moving the existing substituents to different positions on the benzamide ring can have a profound effect on the molecule's conformation and its interaction with biological targets.

The following table summarizes potential variations on the benzamide ring based on synthetic strategies reported for analogous compounds.

| Starting Material (Substituted Benzoic Acid) | Resulting N-1-Adamantyl Benzamide Analog | Potential Impact of Substitution |

| 2-Chloro-5-bromobenzoic acid | N-1-Adamantyl-2-chloro-5-bromobenzamide | Altered halogen bonding potential and lipophilicity. |

| 2-Chloro-5-fluorobenzoic acid | N-1-Adamantyl-2-chloro-5-fluorobenzamide | Increased electronegativity at the 5-position. |

| 2-Chloro-5-nitrobenzoic acid | N-1-Adamantyl-2-chloro-5-nitrobenzamide | Introduction of a strong electron-withdrawing group. |

| 2,5-Dichlorobenzoic acid | N-1-Adamantyl-2,5-dichlorobenzamide | Replacement of iodine with a smaller halogen. |

These variations allow for a systematic exploration of the chemical space around the this compound core, enabling the optimization of its properties.

Isosteric Replacements

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to improve a compound's properties while retaining its core biological activity. acs.orgnih.gov This involves substituting a functional group with another that has similar steric and electronic characteristics. For this compound, isosteric replacements can be considered for both the amide linker and the benzamide ring itself.

Amide Bond Isosteres:

The amide bond is a critical linker, but it can be susceptible to metabolic degradation. Replacing it with more stable isosteres can enhance a compound's pharmacokinetic profile. Common isosteres for the amide group include:

Thioamides: The replacement of the carbonyl oxygen with sulfur to form a thioamide is a classic isosteric substitution that increases lipophilicity with minimal geometric changes. nih.gov

Oxadiazoles and Triazoles: These five-membered heterocyclic rings can mimic the geometry and dipole moment of the amide bond and are often used to improve metabolic stability. nih.govnih.gov

Sulfonamides: Replacing the carbonyl group with a sulfonyl group introduces a different hydrogen bonding pattern and can increase water solubility. researchgate.net

Benzamide Ring Isosteres:

The entire substituted benzamide ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions and physicochemical properties. The introduction of nitrogen atoms into an aromatic ring, for instance, can reduce metabolic oxidation and improve solubility. cambridgemedchemconsulting.com

Potential isosteric replacements for the 2-chloro-5-iodobenzamide (B1498715) moiety include:

Substituted Pyridine Carboxamides: Replacing the benzene (B151609) ring with a pyridine ring introduces a nitrogen atom, altering the electronic distribution and potential for hydrogen bonding.

Thiophene Carboxamides: Thiophene is a well-established bioisostere for a phenyl ring and can offer a different metabolic profile. cambridgemedchemconsulting.com

Other Heterocyclic Systems: A variety of five- and six-membered heterocyclic rings can serve as replacements, each offering a unique combination of steric and electronic properties. cambridgemedchemconsulting.com

The table below illustrates some potential isosteric replacements for the amide and benzamide functionalities in this compound, based on established principles of bioisosterism.

| Original Functional Group | Isosteric Replacement | Resulting Compound Class | Rationale for Replacement |

| Benzamide (Amide Bond) | Thioamide | N-1-Adamantyl-2-chloro-5-iodothiobenzamide | Increased lipophilicity, altered hydrogen bonding. nih.gov |

| Benzamide (Amide Bond) | 1,2,4-Oxadiazole | 1-Adamantyl substituted 2-chloro-5-iodophenyl-1,2,4-oxadiazole | Improved metabolic stability. nih.gov |

| 2-Chloro-5-iodophenyl | 2-Chloro-5-iodopyridinyl | N-1-Adamantyl-2-chloro-5-iodopyridinecarboxamide | Altered electronics and solubility. cambridgemedchemconsulting.com |

| 2-Chloro-5-iodophenyl | Substituted Thienyl | N-1-Adamantyl-(substituted)thiophene carboxamide | Modified metabolic profile. cambridgemedchemconsulting.com |

These isosteric modifications represent rational design strategies to enhance the properties of this compound, guided by the extensive knowledge base of medicinal chemistry.

Structural Characterization and Spectroscopic Analysis Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the detailed characterization of novel chemical entities. For a molecule such as N-1-adamantyl-2-chloro-5-iodobenzamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm its structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be utilized.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the adamantyl cage and the substituted benzoyl moiety. The adamantyl group would exhibit characteristic broad signals in the aliphatic region. The protons on the benzoyl ring would appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the positions of the chloro and iodo substituents. The amide proton (N-H) would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be observed at a characteristic downfield shift. The ipso-carbons attached to the chlorine and iodine atoms, as well as the carbons of the adamantyl group, would have distinct chemical shifts aiding in the complete structural assignment.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.8 - 8.2 | m | - |

| Amide-H (NH) | 7.5 (broad) | s | - |

| Adamantyl-H | 1.7 - 2.2 | m | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-I | 90 - 95 |

| Aromatic C-H | 125 - 140 |

| Adamantyl C | 29 - 55 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern ([M+2]⁺) would be observed with an intensity ratio of approximately 3:1. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of fragments corresponding to the adamantyl cation and the 2-chloro-5-iodobenzoyl cation.

Expected Fragmentation Pattern in Mass Spectrometry

| Ion | Description |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| [C₁₀H₁₅]⁺ | Adamantyl cation |

| [C₇H₃ClIO]⁺ | 2-chloro-5-iodobenzoyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

A strong absorption band would be expected for the C=O stretching of the amide group. The N-H stretching vibration would also be visible. The C-H stretching vibrations of the adamantyl and aromatic groups would appear in their respective regions. The C-Cl and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

| C-I Stretch | 500 - 600 | Medium |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (e.g., between the amide N-H and the carbonyl oxygen of an adjacent molecule) and van der Waals forces. Such interactions are crucial for understanding the physical properties of the compound.

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for this purpose.

For a compound like this compound, reverse-phase HPLC would likely be the method of choice. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A single sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions.

Gas chromatography could also be employed, provided the compound is sufficiently volatile and thermally stable. The analysis would similarly yield a chromatogram where a single peak would be indicative of a pure sample.

Computational Chemistry and Molecular Modeling Studies of N 1 Adamantyl 2 Chloro 5 Iodobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, electronic properties, and reactivity, offering insights that are complementary to experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-1-adamantyl-2-chloro-5-iodobenzamide, DFT calculations would be employed to determine its optimized geometry, electronic properties, and chemical reactivity descriptors.

DFT studies on related adamantane (B196018) derivatives have been used to predict their relative stabilities and reactivities. researchgate.net The calculations typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation in an approximate manner. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can generate Molecular Electrostatic Potential (MESP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show negative potential around the oxygen and chlorine atoms and the π-system of the benzene (B151609) ring, indicating sites susceptible to electrophilic attack.

Illustrative Data from DFT Calculations:

This table illustrates the type of electronic properties that would be calculated for this compound using DFT. The values are hypothetical and serve to demonstrate the output of such an analysis.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

| MESP Negative Region | Carbonyl Oxygen, Halogens | Indicates likely sites for electrophilic attack. |

| MESP Positive Region | Amide Hydrogen | Indicates likely sites for nucleophilic attack. |

Conformational Analysis

The three-dimensional shape of a molecule is critical to its function and interactions. This compound possesses several rotatable bonds, particularly the amide bond and the bond connecting the adamantyl group to the nitrogen atom. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

This analysis is typically performed by systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation using computational methods. Studies on other adamantane derivatives have shown that the bulky adamantane group significantly influences the molecule's preferred conformation. mdpi.com For this compound, the analysis would reveal the most probable spatial orientation of the adamantyl group relative to the benzamide (B126) plane, which is crucial for understanding how it might fit into a biological target's binding site. The results would be presented as a potential energy surface, highlighting the low-energy, and therefore most populated, conformations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or enzyme. This method is central to structure-based drug design.

Prediction of Binding Modes and Affinities

In a hypothetical scenario where this compound is being investigated as an inhibitor for a specific enzyme, molecular docking would be used to predict how it fits into the enzyme's active site. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The scoring functions estimate the binding affinity (e.g., in kcal/mol), with lower scores typically indicating a more stable interaction.

For instance, docking studies on other adamantyl-benzamides have been used to rationalize their activity at cannabinoid receptors and fatty acid amide hydrolase (FAAH). uniba.it Similarly, docking would predict whether the adamantyl group of this compound occupies a lipophilic pocket within a target protein, a common role for this moiety which can enhance binding affinity. nih.gov

Assessment of Key Interacting Residues

Beyond predicting the binding pose, docking simulations provide detailed information about the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, halogen bonds, and π-π stacking.

For this compound, the analysis would identify which amino acid residues in the hypothetical target's active site interact with different parts of the molecule. For example:

The amide group's N-H could act as a hydrogen bond donor.

The carbonyl oxygen could act as a hydrogen bond acceptor.

The iodinated and chlorinated benzene ring could form halogen bonds or hydrophobic interactions.

The adamantyl group would be expected to form significant hydrophobic interactions with nonpolar residues.

Illustrative Table of Ligand-Target Interactions:

This table exemplifies how the key interactions between this compound and a hypothetical protein target would be summarized.

| Functional Group of Ligand | Type of Interaction | Interacting Residue (Hypothetical) |

| Adamantyl Cage | Hydrophobic | Trp84, Phe264, Leu329 |

| Carbonyl Oxygen | Hydrogen Bond | Ser122 (Backbone NH) |

| Amide N-H | Hydrogen Bond | Gln271 (Side Chain C=O) |

| 5-Iodo substituent | Halogen Bond | Gly220 (Backbone C=O) |

| Benzene Ring | π-π Stacking | Tyr332 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of the this compound-protein complex, solvated in a water box, would provide insights into the stability of the docked pose and the flexibility of the complex.

Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSD: The RMSD of the ligand and the protein backbone are monitored over the simulation time (typically nanoseconds). A stable RMSD value for the ligand indicates that it remains securely bound in its initial docked pose.

RMSF: The RMSF analysis highlights the flexibility of different parts of the protein and the ligand. It can show which amino acid residues are most mobile and how the ligand's flexibility is constrained upon binding.

MD simulations performed on similar complex molecules have been used to validate docking results and confirm the stability of predicted binding modes. mdpi.comnih.gov For this compound, an MD simulation would be crucial to confirm that the interactions predicted by docking are maintained in a more realistic, dynamic environment.

Ligand-Protein Complex Stability

The stability of a ligand-protein complex is a crucial determinant of a drug's efficacy and duration of action. The interaction between a ligand and its protein target can induce changes in the protein's thermal stability, which can be quantified by modifications in the denaturation temperature, unfolding enthalpy, and heat capacity. nih.gov These changes are a direct result of the binding equilibrium being coupled with the protein's unfolding process and can also be influenced by alterations in the protein's structure and conformational flexibility upon ligand interaction. nih.gov

Molecular dynamic (MD) simulations are a powerful tool for assessing the stability of a ligand-protein complex. For instance, in studies of similar benzamide derivatives, MD simulations have been used to validate their inhibitory potential. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex throughout the simulation provides a measure of its stability within the binding site of the target protein. nih.gov A stable RMSD profile suggests that the ligand remains securely bound in a consistent orientation, which is a favorable characteristic for a potential drug candidate.

Conformational Changes upon Binding

The binding of a ligand to a protein is often accompanied by conformational changes in both molecules. These structural adjustments can be critical for the biological function of the protein and the activity of the ligand. Techniques such as luminescence resonance energy transfer (LRET) have been employed to investigate the conformational changes in the agonist-binding domain of receptors upon the binding of agonists. nih.gov

For example, studies on the N-methyl-D-aspartic acid (NMDA) receptor have shown that agonist binding can induce a cleft closure conformational change at the GluN1 subunit. nih.gov Similarly, the agonist-binding domain of the glutamate-binding GluN2A subunit exhibits a graded cleft closure, with the extent of the change being proportional to the degree of activation. nih.gov While direct studies on this compound are not specified, the principles of ligand-induced conformational changes are broadly applicable and essential for understanding its mechanism of action. nih.govnih.gov

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of the essential steric and electronic features required for a molecule to exert a specific biological effect.

Identification of Essential Structural Features for Activity

By analyzing the common structural motifs of a series of active compounds, a pharmacophore model can be constructed. This model represents the three-dimensional arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups that are critical for binding to a specific target. mdpi.com For instance, a pharmacophore model for neuraminidase inhibitors identified a hydrogen bond acceptor, two hydrogen bond donors, and a negatively charged group as essential for potent and specific binding. mdpi.com In the context of adamantyl-containing benzamides, contour map analysis has highlighted the importance of the steric contributions of the adamantyl group and the electrostatic contributions of other substituents for their activity. nih.gov

Development of 3D-QSAR Models

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique that correlates the biological activity of a set of compounds with their 3D properties. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to develop these models. nih.gov

For a series of adamantyl N-benzylbenzamide derivatives, 3D-QSAR studies have been performed to understand their structure-activity relationships. nih.gov The resulting models, particularly CoMFA, have shown good predictive ability, with the activities of training and test sets aligning well with the actual experimental values. nih.gov Such models are invaluable for predicting the activity of newly designed compounds based on the this compound scaffold.

Virtual Screening and De Novo Design Strategies

Virtual screening and de novo design are powerful computational strategies for identifying novel and potent drug candidates from large compound libraries or by constructing them from scratch.

Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process often employs filters based on physicochemical properties, such as Lipinski's rule of five, to select for compounds with favorable pharmacokinetic profiles. nih.gov Structure-based virtual screening methods, like molecular docking, predict the binding mode and affinity of a ligand to a protein's binding site. chemrxiv.org Ligand-based approaches, on the other hand, use the structural information of known active compounds to identify new ones with similar properties. nih.gov

De novo design algorithms, in contrast, build novel molecular structures piece by piece within the constraints of a target's binding site. This approach has the potential to generate highly original and potent inhibitors.

Cheminformatics Approaches for Structural Diversity and Analogue Generation

Cheminformatics plays a vital role in exploring the chemical space around a lead compound like this compound to generate structurally diverse analogues with improved properties. By employing various computational algorithms, it is possible to systematically modify the core scaffold and its substituents to create virtual libraries of related compounds.

Investigation of Molecular Mechanisms and Biological Targets Pre Clinical Research Focus

Target Identification and Validation Methodologies

Identifying the precise molecular targets of a bioactive compound is a pivotal, yet challenging, step in drug development. sigmaaldrich.com For a novel molecule like N-1-adamantyl-2-chloro-5-iodobenzamide, a combination of modern and traditional techniques would be employed to elucidate its mechanism of action.

Proteomics offers a powerful, unbiased view of a compound's interaction with the entire protein landscape of a cell. nih.govsapient.bio Chemical proteomics, in particular, is a key strategy for identifying the molecular targets of small molecules. researchgate.netnih.gov

One of the most established methods is affinity-based chemical proteomics . researchgate.net This technique would involve synthesizing a derivative of this compound that is immobilized on a solid support, such as agarose (B213101) beads. This "bait" is then incubated with cell lysates, allowing it to "capture" its protein binding partners. nih.gov After washing away non-specific binders, the captured proteins are identified using mass spectrometry. korea.ac.kr This approach has been successfully used to identify targets for a variety of compounds, including other benzamide (B126) derivatives. nih.govbldpharm.com For instance, a proteomics-based approach was used to identify methionine aminopeptidases (MetAPs) as the target for bengamides, a class of marine natural products, by observing altered protein mobility on 2D gels after treatment. nih.govbldpharm.com

Quantitative proteomics methods, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), can enhance the accuracy of target identification by distinguishing true binding partners from non-specific interactions, a common issue in traditional affinity-based methods. researchgate.netnih.gov

An alternative and increasingly popular strategy is to start with the observable effect of a compound on cells or tissues—its phenotype. researchgate.net Phenotypic screening involves testing a compound library for its ability to induce a desired biological outcome, without prior knowledge of the target. nih.gov For this compound, this could involve screening for effects like cancer cell death, reduced viral replication, or modulation of inflammatory responses.

Once an interesting phenotype is identified, the critical next step is target deconvolution —the process of identifying the molecular target responsible for the observed effect. sigmaaldrich.comnih.gov This is often the most challenging part of phenotypic drug discovery. rustaveli.org.ge Techniques for target deconvolution include:

Affinity Chromatography: As described above, this can be used to pull down the target from cells that show the desired phenotype. nih.gov

Expression Cloning: This method involves overexpressing a library of genes in cells to see if any can confer resistance to the compound, suggesting the overexpressed protein is the target.

Computational Approaches: Mining databases of known drug-target interactions can provide clues. Highly selective compounds with known targets can be used in phenotypic screens to see if they replicate the phenotype, thereby implicating their targets. chemicalbook.com

Modern advances, such as Capture Compound Mass Spectrometry (CCMS), offer improved precision by using trifunctional molecules that combine reversible affinity binding with cross-linking to capture target proteins within living cells, better reflecting the biological conditions of the initial screen. researchgate.net

Potential Biological Targets for Benzamide Derivatives and Adamantane-containing Compounds

Based on the extensive literature on adamantane (B196018) and benzamide derivatives, we can hypothesize several classes of biological targets for this compound. The adamantane moiety is known to increase lipophilicity and stability, which can enhance a compound's ability to cross cell membranes and interact with intracellular targets. nih.govnih.gov

Enzyme inhibition is a common mechanism of action for both benzamide and adamantane-containing drugs.

Glucokinase and other metabolic enzymes: Certain benzamide derivatives have been reported as glucokinase activators with hypoglycemic activity. nih.gov A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were found to be potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov Given the structural similarity, this compound could potentially target these or other metabolic enzymes. Adamantane derivatives are also known inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), another important target in metabolic diseases.

PARP-1 (Poly(ADP-ribose) polymerase-1): Benzamide itself is a classic inhibitor of PARP-1, an enzyme involved in DNA repair. Studies have shown that benzamide binds to the DNA that acts as a coenzyme for PARP-1, rather than the enzyme itself.

COX-2 (Cyclooxygenase-2): Substituted benzamides have been investigated as anti-inflammatory agents that can inhibit COX enzymes. nih.gov

Other Enzymes: Research on N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide, a structurally related compound, suggests it inhibits enzymes involved in cell proliferation, leading to apoptosis in cancer cells. farmaciajournal.com Other benzamides have shown activity against histone deacetylases (HDACs) and Sec14p, a lipid transfer protein in fungi. nih.govresearchgate.net

Table 1: Examples of Enzyme Inhibition by Related Benzamide and Adamantane Derivatives This table presents data for compounds structurally related to this compound to suggest potential areas of investigation. Data for the title compound is not available.

| Compound Class/Example | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase, α-amylase | Potent inhibition, with the example compound being 4-6 times more active than acarbose. | nih.gov |

| 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles (Benzamide-like structure) | Histone Deacetylases (HDACs) | Lead compounds showed potent inhibition of HDAC1, 2, and 6 with IC50 values in the low nanomolar range. | nih.gov |

| Vildagliptin (B1682220), Saxagliptin (B632) (Adamantane-containing) | Dipeptidyl peptidase 4 (DPP4) | Inhibition of DPP4 for type 2 diabetes treatment. | |

| N-(4-benzamidophenyl)-2-chloro-5-iodobenzamide | Enzymes in cell proliferation | Reported to induce apoptosis in cancer cells through enzyme inhibition. | farmaciajournal.com |

Adamantane derivatives are well-known for their ability to modulate the function of various receptors in the central nervous system and elsewhere.

Sigma Receptors: These receptors are implicated in a variety of neurological functions and are targets for many synthetic compounds.

P2X7 Receptors: These are ligand-gated ion channels involved in inflammation and pain, and certain benzamides have been explored as antagonists.

NMDA and 5HT3 Receptors: Memantine, an aminoadamantane derivative, is a well-known antagonist of the N-methyl-D-aspartate (NMDA) receptor, used in the treatment of Alzheimer's disease. Other adamantane compounds have been designed to modulate both NMDA and 5HT3 receptors.

The bulky adamantane group is a recognized pharmacophore for blocking ion channels.

Amantadine and Rimantadine: These simple adamantane derivatives were originally developed as antiviral drugs that target the M2 proton channel of the influenza A virus.

Potassium Channels (e.g., Kv1.3): A class of benzamide derivatives has been identified as inhibitors of the Kv1.3 voltage-gated potassium channel, which is a target for immunosuppressive therapies. researchgate.net

TRP Channels: Adamantane-based ligands have been developed as modulators of the TRPM8 channel, a sensor for cold temperatures involved in neuropathic pain. nih.gov

Table 2: Examples of Receptor and Ion Channel Modulation by Related Compounds This table presents data for compounds structurally related to this compound to suggest potential areas of investigation. Data for the title compound is not available.

| Compound/Class | Target | Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| Memantine | NMDA Receptor | Antagonist | Alzheimer's Disease | |

| Benzamide Derivatives | Kv1.3 Channel | Blocker/Inhibitor | Autoimmune Disorders | researchgate.net |

| Amantadine | Influenza M2 Proton Channel | Blocker | Antiviral (Influenza A) | |

| Adamantane-based ligands | TRPM8 Channel | Modulator (Antagonist) | Neuropathic Pain | nih.gov |

Protein-Protein Interaction Disruptors

The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a valued scaffold in medicinal chemistry. Its three-dimensional structure is thought to be advantageous for designing molecules that can disrupt protein-protein interactions (PPIs) by targeting specific topological features on protein surfaces. researchgate.net The incorporation of an adamantyl group can enhance binding affinity and provide a stable anchor for other functional groups. researchgate.net Despite the theoretical potential, a thorough review of existing scientific literature did not yield specific evidence of this compound or its immediate analogues acting as protein-protein interaction disruptors. Further research is required to explore this potential mechanism for this class of compounds.

Detailed Analysis of Ligand-Target Binding Interactions

A quantitative understanding of how a compound interacts with its biological target is fundamental to drug discovery. This involves characterizing both the speed and the energetics of the binding event.

Kinetic Characterization of Binding (k_on, k_off)

There is currently no publicly available data on the binding kinetics for this compound. The association rate constant (k_on) and the dissociation rate constant (k_off) are critical parameters that define the time a compound resides on its target, which can be more predictive of in vivo efficacy than binding affinity alone. graphpad.com

Thermodynamic Analysis of Binding

Similarly, the thermodynamic profile of binding for this compound remains uncharacterized. A thermodynamic analysis, which determines the changes in enthalpy (ΔH) and entropy (ΔS) upon binding, would provide insight into the nature of the forces driving the interaction with a biological target. mdpi.com

Cellular Pathway Modulation Studies

While specific information on this compound is lacking, studies on other adamantyl-containing compounds have demonstrated their ability to modulate key cellular signaling pathways.

Impact on Signal Transduction Cascades (e.g., NF-κB Pathway Modulation)

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal signaling cascade that governs a wide range of cellular processes, including inflammation, immune responses, and cell survival. nih.govmdpi.commdpi.comnih.gov Its dysregulation is a hallmark of many diseases. Research into adamantyl derivatives has revealed their potential to influence this pathway.

A notable example is the adamantyl-substituted retinoid-related molecule, 4-(3-Cl-(1-adamantyl)-4-hydroxyphenyl)-3-chlorocinnamic acid (3-Cl-AHPC) . In pre-clinical studies involving human breast carcinoma and leukemia cell lines, 3-Cl-AHPC was found to activate both the canonical and non-canonical NF-κB pathways. nih.gov This activation proceeds through the IκB kinase (IKK) complex, culminating in the nuclear translocation of NF-κB subunits and subsequent modulation of target gene expression. nih.gov

Modulation of Gene Expression Profiles

The modulation of signaling pathways invariably leads to downstream changes in gene expression. The adamantyl benzylbenzamide derivative AP736 has been demonstrated to significantly alter the genetic transcription profile in activated macrophage cells. Specifically, it downregulates the expression of key pro-inflammatory genes.

The table below summarizes the reported effects of AP736 on the expression of these critical inflammatory genes.

| Gene | Function | Effect of AP736 Treatment |

|---|---|---|

| iNOS (inducible Nitric Oxide Synthase) | Produces the inflammatory mediator nitric oxide. | Downregulation |

| COX-2 (Cyclooxygenase-2) | An enzyme that synthesizes pro-inflammatory prostaglandins. | Downregulation |

| IL-1β (Interleukin-1β) | A potent pro-inflammatory cytokine. | Downregulation |

This capacity to alter gene expression underscores the potential of adamantyl benzamide derivatives as modulators of cellular function, particularly in the context of inflammation.

Pre Clinical Biological Evaluation in Vitro and Mechanistic in Vivo Models

Cell-Based Assays for Mechanistic Efficacy

Assays in Disease-Relevant Cell Lines (e.g., Cancer Cell Lines, Bacterial Strains)

No published studies were found that investigated the effects of N-1-adamantyl-2-chloro-5-iodobenzamide on any cancer cell lines or bacterial strains.

Reporter Gene Assays

There is no information available in the scientific literature regarding the use of this compound in reporter gene assays to investigate its mechanism of action.

Cellular Viability and Proliferation Assays (Mechanistic aspects, not safety/toxicity)

No data has been published detailing the impact of this compound on the cellular viability or proliferation of any cell type from a mechanistic standpoint.

Biochemical Assays for Target Engagement and Activity

Enzyme Activity Assays (e.g., IC50, EC50 determination for specific enzymes)

There are no available records of this compound being tested in enzyme activity assays, and therefore no IC50 or EC50 values have been determined for this compound against any specific enzymes.

Receptor Binding Assays (e.g., Radioligand Binding)

No studies have been published that assess the ability of this compound to bind to any specific receptors.

Mechanistic in vivo Studies in Animal Models (Focus on molecular and cellular effects, not clinical outcomes)

Mechanistic in vivo studies in animal models are a critical step in the preclinical evaluation of a new chemical entity. These studies are designed to provide evidence that the compound interacts with its intended molecular target in a living organism and modulates a biological pathway in a manner consistent with its proposed therapeutic mechanism. The focus at this stage is on the molecular and cellular effects of the compound, rather than on demonstrating clinical efficacy.

Proof-of-Concept Studies in Murine Models of Disease (e.g., assessing biomarker changes or pathway modulation)

Following in vitro characterization, proof-of-concept studies in murine models of disease are conducted to determine if this compound can elicit the desired biological response in a complex living system. These studies are not designed to assess the clinical effectiveness of the compound, but rather to confirm its mechanism of action by measuring changes in specific biomarkers or the modulation of a particular signaling pathway.

For a hypothetical study, researchers might use a genetically engineered mouse model that develops a condition relevant to the compound's target. The mice would be administered the compound, and subsequent tissue or blood samples would be analyzed for changes in key biomarkers. For instance, if this compound were designed to inhibit a specific kinase, researchers would measure the phosphorylation levels of that kinase's downstream substrates. A significant reduction in phosphorylation would provide strong evidence that the compound is engaging its target and modulating the intended pathway in vivo.

The data from such a study could be presented as follows:

Table 1: Hypothetical Biomarker Modulation by this compound in a Murine Model This table is for illustrative purposes only, as no specific in vivo data for this compound has been publicly reported.

| Biomarker | Control Group (Vehicle) | Treatment Group (this compound) | Percent Change | P-value |

|---|---|---|---|---|

| Phospho-Target Protein (p-TP) | 100 ± 15 ng/mL | 45 ± 10 ng/mL | -55% | <0.01 |

| Downstream Substrate 1 | 50 ± 8 units/mg tissue | 22 ± 5 units/mg tissue | -56% | <0.01 |

| Pathway-related Gene Expression (mRNA) | 1.0 ± 0.2 (relative units) | 0.4 ± 0.1 (relative units) | -60% | <0.005 |

Ex vivo Analysis of Tissue Samples for Target Engagement

To further confirm that this compound is interacting with its intended target in vivo, ex vivo analysis of tissue samples is performed. This involves administering the compound to the animal model, and then, after a specified period, harvesting various tissues of interest. These tissues are then analyzed in the laboratory to directly measure the extent to which the compound has bound to its target.

Several techniques can be employed for ex vivo target engagement studies. nih.gov One common approach is to use a labeled version of the compound, such as a radiolabeled or fluorescently tagged analog, to visualize its distribution and binding within the tissues. researchgate.net Alternatively, competitive binding assays can be performed on tissue lysates. nih.gov In this method, the harvested tissues are incubated with a labeled ligand that is known to bind to the target. The ability of the administered compound to displace the labeled ligand provides a quantitative measure of target engagement.

The results of such an analysis can provide crucial information about the compound's ability to reach its target in different tissues and the concentration-dependent nature of this engagement.

Table 2: Hypothetical Ex vivo Target Engagement of this compound This table is for illustrative purposes only, as no specific ex vivo data for this compound has been publicly reported.

| Tissue | Target Occupancy (%) at Low Dose | Target Occupancy (%) at High Dose |

|---|---|---|

| Tumor | 45% ± 8% | 85% ± 5% |

| Liver | 20% ± 5% | 50% ± 7% |

| Spleen | 15% ± 4% | 40% ± 6% |

| Brain | <5% | <5% |

Future Directions and Research Gaps in N 1 Adamantyl 2 Chloro 5 Iodobenzamide Research

Exploration of Novel Synthetic Routes and Scalability

The logical synthesis of N-1-adamantyl-2-chloro-5-iodobenzamide involves the coupling of 1-adamantylamine with 2-chloro-5-iodobenzoic acid. Future research should focus on optimizing this process for both laboratory-scale library generation and potential large-scale production.

Proposed Synthetic Pathway: A standard approach would involve an amide coupling reaction. The carboxylic acid (2-chloro-5-iodobenzoic acid) would be activated, often with a coupling agent like thionyl chloride to form an acyl chloride, or by using peptide coupling reagents, and then reacted with 1-adamantylamine. nih.gov

Route A: Acyl Chloride Formation: Treatment of 2-chloro-5-iodobenzoic acid with thionyl chloride or oxalyl chloride would yield the corresponding 2-chloro-5-iodobenzoyl chloride. This highly reactive intermediate can then be reacted with 1-adamantylamine, typically in the presence of a non-nucleophilic base like triethylamine, to afford the final product.

Route B: Direct Amide Coupling: A one-pot procedure using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) could directly link the carboxylic acid and amine, often under milder conditions than the acyl chloride route.

Research Gaps and Scalability Challenges:

Starting Material Availability: The commercial availability and cost of the starting material, 2-chloro-5-iodobenzoic acid, could be a limiting factor for large-scale synthesis. Research into efficient, scalable syntheses of this di-halogenated benzoic acid is a necessary first step.

Reaction Optimization: Systematic optimization of reaction conditions (solvent, temperature, reagent stoichiometry) is needed to maximize yield and minimize impurities. The high lipophilicity of the final product may present purification challenges, requiring investigation into advanced chromatographic techniques or crystallization methods.

Process Safety and Sustainability: For scalability, the environmental impact and safety of the chosen synthetic route must be assessed. Developing a process that avoids hazardous reagents and minimizes waste is a critical goal for future development.

Advanced Structure-Activity Relationship Elucidation and Lead Optimization

A systematic Structure-Activity Relationship (SAR) study is crucial to understand how each component of this compound contributes to its biological activity and to guide the design of more potent and selective analogues. The process of lead optimization aims to enhance efficacy, selectivity, and pharmacokinetic properties.

The molecule can be divided into three key regions for SAR exploration:

The Adamantyl Moiety: This group is known to enhance lipophilicity, which can improve membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov

The Phenyl Ring: The 2-chloro and 5-iodo substituents create a specific electronic and steric profile. The iodine atom is of particular interest as it can participate in halogen bonding, a strong, directional non-covalent interaction that can significantly enhance binding affinity to a biological target.

The Benzamide (B126) Linker: This amide bond provides structural rigidity and presents hydrogen bond donor and acceptor sites.

Future lead optimization efforts should involve synthesizing and testing a matrix of analogues to probe these regions.

Table 1: Hypothetical Lead Optimization Strategy for this compound

| Modification Region | Original Group | Proposed Modification | Rationale for Modification |

| Adamantyl Moiety | 1-Adamantyl | 2-Adamantyl | Alter the vector and positioning of the lipophilic group within the binding pocket. |

| 1-Adamantyl | Hydroxylated Adamantyl | Introduce polarity to modulate solubility, metabolism, and potentially add a new hydrogen bonding interaction. nih.gov | |

| Benzamide Linker | -CONH- | -NHCO- (reversed amide) | Change the orientation of hydrogen bond donor/acceptor groups. |

| -CONH- | Thioamide (-CSNH-) | Modify electronic properties and hydrogen bonding capacity. nih.gov | |

| Phenyl Ring | 5-Iodo | 5-Bromo, 5-Ethynyl | Systematically vary the size and halogen-bonding potential of the substituent. |

| 2-Chloro | 2-Fluoro, 2-Methyl | Modulate the electronic nature and steric bulk at the ortho position. | |

| 2-Chloro, 5-Iodo | Isomeric Substitution (e.g., 2-Iodo, 5-Chloro) | Investigate the positional importance of the halogen substituents for target binding. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are transforming modern drug discovery by accelerating the design-synthesize-test cycle. nih.govwelltestingjournal.com For a novel scaffold like this compound, integrating computational approaches from the outset would be a highly efficient strategy.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once initial SAR data from a small library of analogues is generated, QSAR models can be built. These models create a mathematical correlation between the chemical structures and their biological activities, allowing for the prediction of potency for virtual, yet-to-be-synthesized compounds. This helps prioritize the most promising candidates for synthesis. researchgate.net

De Novo Design and Fragment-Based Generation: Generative AI models can be trained on the structural features of this compound and its target. arxiv.org These models can then propose entirely new molecules that retain key binding features but possess improved drug-like properties. Fragment-based models could suggest optimal replacements for the adamantyl or di-halophenyl moieties to enhance activity or reduce potential liabilities. arxiv.org

ADMET Prediction: A significant research gap is the lack of pharmacokinetic and toxicity data. AI/ML models can predict key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the discovery process. nih.gov This allows for the early deselection of compounds likely to fail later in development due to poor bioavailability or toxicity concerns.

Deeper Characterization of Binding Specificity and Off-Target Effects at the Molecular Level

A critical aspect of future research is to determine the precise molecular target(s) of this compound and to understand its selectivity profile. The high lipophilicity conferred by the adamantane (B196018) group can sometimes lead to non-specific binding and off-target effects. nih.gov

Future Research Strategies:

Target Identification: If the primary target is unknown, techniques such as affinity chromatography, chemical proteomics, and yeast-three-hybrid screening should be employed to identify binding proteins.

Broad-Panel Screening: The compound should be screened against a large panel of receptors, enzymes, and ion channels (e.g., a safety panel) to proactively identify potential off-target interactions. This is crucial for predicting potential side effects.

Structural Biology: Once a primary target is confirmed, obtaining a co-crystal structure of the compound bound to the target via X-ray crystallography or Cryo-EM is a high-priority goal. This would provide definitive evidence of the binding mode and reveal the key interactions—such as the role of the iodine in halogen bonding—that drive affinity. This structural information is invaluable for subsequent rational drug design.

Identification of Additional Biological Targets and Therapeutic Applications

The structural motifs within this compound are present in drugs with a wide range of therapeutic uses. wikipedia.orgdrugbank.com This suggests that the compound could be a "privileged scaffold" with the potential to modulate multiple targets. A key area of future research is to screen it broadly to uncover new therapeutic opportunities.

Potential Therapeutic Areas Based on Scaffold Analysis:

Anti-inflammatory Agents: A recent study highlighted N-(1-Adamantyl)benzamides as dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH), suggesting potential as multi-target anti-inflammatory agents. acs.org Adamantane derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov

Antiviral Agents: The adamantane cage is the cornerstone of antiviral drugs like Amantadine and Rimantadine, which historically targeted the M2 proton channel of the influenza virus. nih.govnih.gov

Neurological Disorders: Memantine, an adamantane derivative, is an NMDA receptor antagonist used to treat Alzheimer's disease. nih.gov The benzamide scaffold is also common in antipsychotic and other CNS-active drugs.

Metabolic Diseases: The adamantane derivatives saxagliptin (B632) and vildagliptin (B1682220) are inhibitors of dipeptidyl peptidase-4 (DPP-IV) used for the treatment of type 2 diabetes. nih.gov

Oncology: The benzamide structure is a component of numerous kinase inhibitors and tubulin polymerization inhibitors used in cancer therapy. Furthermore, radioiodinated benzamides have been explored for imaging and radionuclide therapy of melanoma. acs.org

Development of Advanced Pre-clinical Models for Mechanistic Investigations

To translate in vitro findings into a therapeutic context, robust pre-clinical models are essential. Future research must move beyond simple cell-based assays to more complex systems that can effectively model human disease and predict clinical outcomes.

Target-Specific Cell Models: Once a target is identified, cell lines engineered using CRISPR-Cas9 to either knock out or overexpress the target protein will be invaluable for confirming that the compound's effects are target-mediated.

Organoid and Spheroid Models: Three-dimensional (3D) cell culture systems, such as tumor spheroids or organoids, more closely mimic the in vivo environment than traditional 2D cell cultures. Evaluating the compound in these models can provide better insight into drug penetration and efficacy in a tissue-like context.

In Vivo Disease Models: The selection of an animal model will depend on the identified therapeutic application. For example, if the compound shows anti-inflammatory activity, it would be tested in models like carrageenan-induced paw edema in mice. nih.gov If it shows promise in oncology, it would be evaluated in xenograft models where human cancer cells are implanted into immunocompromised mice.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In parallel with efficacy studies in animal models, a thorough investigation of the compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) is required. This data is essential for understanding the exposure-response relationship.

Q & A

Q. Basic

Advanced : X-ray crystallography resolves 3D conformation, particularly adamantane’s rigid geometry .

What biological activities are hypothesized for adamantyl-containing benzamides, and how are preliminary assays designed?

Basic

Similar compounds show:

- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC assays) .

- Enzyme inhibition : Screen against targets like kinases or proteases via fluorometric assays .

Q. Assay Design :

Dose-response curves : 0.1–100 µM concentrations.

Controls : Include known inhibitors (e.g., ampicillin for antimicrobial tests).

Reproducibility : Triplicate measurements to minimize variability .

How can reaction conditions be optimized to enhance synthetic yield and purity?

Q. Advanced

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (DCM) solvents for amidation efficiency.

- Catalyst optimization : Use DMAP or NaHCO₃ to accelerate coupling .

- Temperature control : Elevated temperatures (40–60°C) may improve kinetics but risk decomposition .

- Real-time monitoring : TLC or in-situ IR to track reaction progress .

Example : In adamantyl-thiadiazole syntheses, yields improved from 60% to 85% by switching from ethanol to THF .

How should researchers address contradictory data in biological or chemical studies?

Q. Advanced

- Root-cause analysis : Check reagent purity (e.g., adamantylamine hygroscopicity), storage conditions, or assay interference (e.g., solvent DMSO affecting cell viability) .

- Method replication : Repeat experiments with independent batches.

- Cross-validation : Use orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

Case Study : Discrepancies in IC₅₀ values resolved by standardizing ATP concentrations in kinase assays .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Substituent variation : Replace Cl/I with F/Br to modulate electronic effects.

- Adamantane modification : Test 2-adamantyl or decalin analogs for steric effects .

- Bioisosteres : Replace benzamide with sulfonamide to assess scaffold flexibility.

Q. Data Analysis :

- QSAR models : Correlate logP (lipophilicity) with membrane permeability .

- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., amide oxygen) .

How does computational modeling aid in understanding the mechanism of action?

Q. Advanced

- Docking simulations : Predict binding to targets like HIV protease (PDB 6AV ) or bacterial enzymes.

- MD simulations : Assess adamantane’s role in stabilizing protein-ligand complexes .

- ADMET prediction : Use tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity .

Example : Adamantyl derivatives showed enhanced binding to hydrophobic enzyme pockets in silico .

What stability studies are essential for long-term storage and experimental reproducibility?

Q. Advanced

- Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 1–4 weeks .

- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolysis to benzoic acid).

- Cryopreservation : Store at -20°C under argon to prevent oxidation .

Data : Adamantane derivatives exhibit >90% stability at RT for 6 months in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.